Structure Elucidation of 2-(Piperidin-1-yl)quinolin-8-ol: A Multi-Technique, Mechanistic Approach
Structure Elucidation of 2-(Piperidin-1-yl)quinolin-8-ol: A Multi-Technique, Mechanistic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] When functionalized with a piperidine moiety and an 8-hydroxy group, the resulting molecule, 2-(Piperidin-1-yl)quinolin-8-ol, presents a unique profile with significant potential for therapeutic applications, including neuroprotective and antimicrobial activities.[2][3][4] Rigorous and unambiguous structure elucidation is the bedrock of drug discovery and chemical synthesis, ensuring that biological and chemical findings are correctly attributed to the molecule under investigation. This guide provides an in-depth, mechanistically driven workflow for the definitive characterization of 2-(Piperidin-1-yl)quinolin-8-ol, moving beyond a simple recitation of methods to explain the causality behind each analytical choice. We present a self-validating system where each technique corroborates and builds upon the findings of the last, ensuring the highest degree of scientific integrity.
The Foundational Hypothesis: Synthesis and Expected Structure
The logical starting point for any structure elucidation is a chemically sound hypothesis of the molecule's identity, typically derived from its synthesis. A common and effective route to the target compound is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloroquinolin-8-ol, with piperidine.
Causality of the Experiment: This synthetic pathway leads us to hypothesize the formation of 2-(Piperidin-1-yl)quinolin-8-ol. The subsequent analytical workflow is designed not merely to characterize a substance, but to rigorously test this specific structural hypothesis. All data must be consistent with the proposed connectivity: a piperidine ring attached via its nitrogen to the C2 position of an 8-hydroxyquinoline core.
Initial Verification: Molecular Formula by Mass Spectrometry
Before delving into complex connectivity, the elemental composition must be confirmed. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive method for this purpose.
Causality of the Experiment: HRMS provides a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. This is the first critical checkpoint; if the observed mass does not match the theoretical mass for C₁₄H₁₆N₂O, the initial synthetic hypothesis is incorrect, and further investigation would be futile without reassessment.
Experimental Protocol: ESI-HRMS
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Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in methanol or acetonitrile.
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Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
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Analysis Mode: Operate in positive ion mode to facilitate protonation of the basic nitrogen atoms, forming the [M+H]⁺ ion.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.
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Data Analysis: Identify the m/z of the most abundant ion and use the instrument's software to calculate the molecular formula based on the exact mass and isotopic pattern.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₆N₂O |
| Theoretical Mass | 228.1263 g/mol |
| Ion Species | [M+H]⁺ |
| Theoretical m/z | 229.1335 |
| Observed m/z | 229.1332 (Hypothetical) |
| Mass Error | < 5 ppm |
Functional Group Analysis: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify the presence of key functional groups, providing a qualitative confirmation of the molecular architecture.[5]
Causality of the Experiment: This technique serves as a quick validation that the core components of the molecule are present. We specifically look for evidence of the hydroxyl (-OH) group, the C-N bonds of the piperidine, and the aromatic system of the quinoline. The absence of a C-Cl stretch (from the starting material) and the presence of these expected vibrations provide strong, early support for the success of the substitution reaction.
Experimental Protocol: FTIR-ATR
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Sample Preparation: Place a small amount of the solid, dry compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
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Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
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Data Analysis: Identify characteristic absorption bands corresponding to the expected functional groups.
Data Presentation: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (Piperidine) |
| ~1620, 1580, 1500 | C=C / C=N stretch | Aromatic Rings |
| ~1250 | C-O stretch | Phenolic |
| ~1120 | C-N stretch | Aliphatic Amine |
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule in solution.[1][6] A multi-dimensional approach is essential for a self-validating and unambiguous assignment.
Logical Workflow for NMR Analysis
The process follows a logical progression from simple to complex. 1D spectra (¹H and ¹³C) provide an inventory of the atoms, while 2D spectra (COSY, HSQC, HMBC) reveal the intricate connections between them, assembling the molecular puzzle.
Caption: Logical workflow for NMR-based structure elucidation.
A. ¹H NMR Spectroscopy: Proton Inventory and Environment
Causality of the Experiment: ¹H NMR provides the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity). The chemical shifts are highly sensitive to the electronic environment, allowing us to differentiate between aromatic and aliphatic protons.
Expected ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.80 | d | 1H | H-4 | Doublet due to coupling with H-3. Deshielded by proximity to quinoline N. |
| ~7.25 | t | 1H | H-6 | Triplet from coupling to H-5 and H-7. |
| ~7.10 | d | 1H | H-5 | Doublet of doublets, coupled to H-6. |
| ~7.00 | d | 1H | H-7 | Doublet of doublets, coupled to H-6. |
| ~6.90 | d | 1H | H-3 | Doublet due to coupling with H-4. Shielded relative to H-4. |
| ~3.60 | t | 4H | H-2', H-6' | Protons on carbons adjacent to N. Deshielded. |
| ~1.70 | m | 4H | H-3', H-5' | Piperidine ring protons. |
| ~1.60 | m | 2H | H-4' | Piperidine ring proton. |
| (broad) | s | 1H | 8-OH | Phenolic proton, often broad and may exchange. |
B. ¹³C NMR and DEPT Spectroscopy: Carbon Skeleton Mapping
Causality of the Experiment: ¹³C NMR reveals the number of unique carbon atoms. The DEPT-135 experiment is crucial as it distinguishes carbons with an odd number of attached protons (CH, CH₃ - positive phase) from those with an even number (CH₂ - negative phase). This is essential for definitively assigning the piperidine carbons.[3]
Expected ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
|---|---|---|---|
| ~158.0 | No Signal | C-2 | Quaternary carbon attached to N, highly deshielded. |
| ~152.0 | No Signal | C-8 | Quaternary carbon attached to -OH. |
| ~140.0 | No Signal | C-8a | Quaternary carbon at ring junction. |
| ~136.0 | Positive | C-4 | Aromatic CH. |
| ~128.0 | No Signal | C-4a | Quaternary carbon at ring junction. |
| ~127.0 | Positive | C-6 | Aromatic CH. |
| ~118.0 | Positive | C-5 | Aromatic CH. |
| ~110.0 | Positive | C-7 | Aromatic CH. |
| ~108.0 | Positive | C-3 | Aromatic CH. |
| ~52.0 | Negative | C-2', C-6' | Aliphatic CH₂ adjacent to N. |
| ~26.0 | Negative | C-3', C-5' | Aliphatic CH₂. |
| ~24.0 | Negative | C-4' | Aliphatic CH₂. |
C. 2D NMR Spectroscopy: Assembling the Structure
Causality of the Experiment: While 1D NMR provides the pieces, 2D NMR provides the instruction manual for assembly. COSY confirms neighboring protons, HSQC links protons to their carbons, and HMBC provides the definitive long-range correlations that connect the piperidine and quinoline fragments.[7]
Key Expected 2D NMR Correlations:
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COSY:
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Strong correlation between H-3 and H-4.
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Correlations between H-5, H-6, and H-7, confirming the carbocyclic ring's proton sequence.
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A chain of correlations from H-2'/H-6' to H-3'/H-5' and on to H-4', confirming the piperidine spin system.
-
-
HSQC:
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Each signal in the ¹H spectrum (except the -OH) will show a direct correlation to a signal in the ¹³C spectrum, confirming all C-H attachments (e.g., δ 7.80 ppm correlates to δ 136.0 ppm, assigning H-4 to C-4).
-
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HMBC (The Definitive Proof):
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Crucial Correlation: A cross-peak between the piperidine protons adjacent to the nitrogen (H-2'/H-6' at ~3.60 ppm) and the quinoline carbon at the point of attachment (C-2 at ~158.0 ppm). This single correlation unambiguously proves the piperidine ring is attached to the C-2 position.
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A correlation between the phenolic proton (8-OH) and the carbons C-8, C-7, and C-8a confirms the position of the hydroxyl group.
-
Correlations from H-4 to C-2, C-4a, and C-5 confirm the quinoline ring structure.
-
The Gold Standard: Single-Crystal X-ray Crystallography
While NMR provides the definitive structure in solution, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state, including precise bond lengths and angles.[8][9]
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).
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Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Conclusion: An Integrated and Self-Validating Approach
The structure elucidation of 2-(Piperidin-1-yl)quinolin-8-ol is not a matter of applying a single technique but of executing a logical, multi-faceted strategy. This guide demonstrates a workflow where each step serves a distinct purpose and validates the data that came before it. Starting with a synthetic hypothesis, we confirm the molecular formula via HRMS, identify key functional groups with FTIR, and then meticulously map the atomic connectivity in solution using a suite of 1D and 2D NMR experiments. Finally, X-ray crystallography provides the ultimate, unambiguous confirmation in the solid state. This rigorous, mechanistically justified approach ensures the highest level of confidence in the assigned structure, a non-negotiable requirement for advancing research in medicinal chemistry and drug development.
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